2-(2-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethoxy groups, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step reactions that include cyclization and functional group transformations. One common method involves the use of isoquinoline derivatives as starting materials, which undergo cyclization reactions in the presence of catalysts such as palladium or copper . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Isoquinoline derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
What sets 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .
Properties
Molecular Formula |
C19H17ClN2O3S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-11-7-15-18(23)22(14-6-4-3-5-13(14)20)19(26)21(15)10-12(11)9-17(16)25-2/h3-6,8-9,15H,7,10H2,1-2H3 |
InChI Key |
XTQIEFIPRYTUBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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